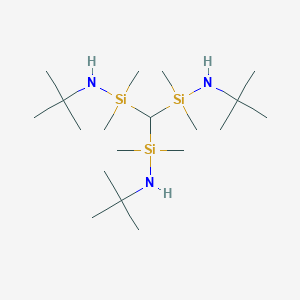
Tris(tert-butylaminodimethylsilyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(tert-butylaminodimethylsilyl)methane: is a specialized organosilicon compound known for its unique structural features and applications in various scientific fields. This compound is characterized by the presence of three tert-butyl groups and three dimethylsilyl groups attached to a central methane molecule. Its molecular structure imparts distinct chemical properties that make it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(tert-butylaminodimethylsilyl)methane typically involves the reaction of tert-butylamine with dimethylchlorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process requires precise temperature control and the use of a suitable solvent to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. Continuous flow processes and advanced purification techniques are employed to achieve high yields and purity. The compound is then isolated and purified through distillation or crystallization methods.
Chemical Reactions Analysis
Types of Reactions: Tris(tert-butylaminodimethylsilyl)methane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the tert-butyl and dimethylsilyl groups, which provide steric hindrance and affect the reactivity of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in an acidic or neutral medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. The reaction is performed under anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophilic substitution reactions are facilitated by the use of strong nucleophiles like Grignard reagents or organolithium compounds. The reaction conditions vary depending on the specific nucleophile used.
Major Products Formed:
Oxidation: The major products include oxidized derivatives of the compound, which may have different functional groups.
Reduction: The reduction products are typically less oxidized forms of the compound, often resulting in the formation of new bonds.
Substitution: Substitution reactions lead to the replacement of one or more groups on the compound, resulting in the formation of new derivatives.
Scientific Research Applications
Chemistry: In chemistry, Tris(tert-butylaminodimethylsilyl)methane is used as a reagent in organic synthesis and as a protective group for sensitive functional groups. Its bulky structure makes it an excellent choice for steric protection in complex synthetic pathways.
Biology: In biological research, the compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological interactions. Its unique structure allows for selective binding to specific biomolecules, aiding in the elucidation of biological processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to act as a protective group and its reactivity with various biological targets make it a valuable tool in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and as a component in specialty chemicals. Its unique properties contribute to the development of innovative products with enhanced performance characteristics.
Mechanism of Action
The mechanism by which Tris(tert-butylaminodimethylsilyl)methane exerts its effects depends on the specific application. In organic synthesis, the compound acts as a steric protector, preventing unwanted side reactions by shielding reactive sites. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Molecular Targets and Pathways: The compound targets specific functional groups or biomolecules, influencing their behavior and interactions. The pathways involved in its mechanism of action are determined by the nature of the target and the type of reaction it undergoes.
Comparison with Similar Compounds
Tris(hydroxymethyl)aminomethane (Tris): A commonly used buffer in biochemistry, Tris has a similar structure but lacks the silyl groups.
Tert-Butyldimethylsilyl chloride (TBSCl): An organosilicon compound used for protecting alcohols in organic synthesis, similar in structure but with different functional groups.
Tris(diethylamido)(tert-butylimido)tantalum(V): A related organometallic compound with applications in catalysis and materials science.
Uniqueness: Tris(tert-butylaminodimethylsilyl)methane stands out due to its combination of bulky tert-butyl and dimethylsilyl groups, which provide unique steric and electronic properties. This combination enhances its reactivity and selectivity in various chemical and biological applications, making it a valuable tool in scientific research and industrial processes.
Properties
CAS No. |
148118-64-3 |
|---|---|
Molecular Formula |
C19H49N3Si3 |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
N-[bis[(tert-butylamino)-dimethylsilyl]methyl-dimethylsilyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C19H49N3Si3/c1-17(2,3)20-23(10,11)16(24(12,13)21-18(4,5)6)25(14,15)22-19(7,8)9/h16,20-22H,1-15H3 |
InChI Key |
ZQXRKZNYBFCOCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N[Si](C)(C)C([Si](C)(C)NC(C)(C)C)[Si](C)(C)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















